4-Chloro-2-(4-chlorophenyl)pyrimidine
Description
4-Chloro-2-(4-chlorophenyl)pyrimidine (C₁₀H₆Cl₂N₂, MW 225.08 g/mol) is a halogenated pyrimidine derivative featuring a chlorine atom at position 4 of the pyrimidine ring and a 4-chlorophenyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and bioisosteric properties.
Properties
Molecular Formula |
C10H6Cl2N2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H |
InChI Key |
GRGIBKPRXYXLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that 4-Chloro-2-(4-chlorophenyl)pyrimidine and its derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds related to this structure can inhibit the proliferation of various cancer cell lines, including glioblastoma multiforme and triple-negative breast cancer. These compounds act as inhibitors of critical signaling pathways involved in tumor growth and survival, such as the AKT pathway .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated significant dose-dependent inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of pyrimidine derivatives have highlighted their ability to suppress cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory responses. This suggests that this compound could be developed into therapeutic agents for inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound has been optimized through various chemical pathways that enhance yield and reduce by-products. These synthetic methods are crucial for producing derivatives that can be tested for specific biological activities .
Synthetic Pathways
Several synthetic routes have been documented, focusing on improving efficiency and yield:
- Multi-step synthesis : Traditional methods often involve multiple reactions with lower yields.
- Novel methodologies : Recent patents describe streamlined processes that achieve higher purity with fewer steps, making them more environmentally friendly .
In Vitro Studies
A range of studies has evaluated the effectiveness of this compound derivatives against various cancer cell lines:
- Glioblastoma Multiforme : Compounds showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
- Triple-negative Breast Cancer : The compound's mechanism involves cell cycle regulation and apoptosis induction .
Kinase Inhibition
Recent findings indicate that certain derivatives can selectively inhibit kinases involved in cancer progression, providing a targeted therapeutic approach. For example, one derivative demonstrated low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy .
Data Tables
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-chloro-2-(4-chlorophenyl)pyrimidine with key analogs, emphasizing substituent effects and molecular properties:
Preparation Methods
Formation of the Pyrimidine Core
The foundational method involves cyclocondensation of methyl acetoacetate (211 g) and acetamidine hydrochloride (266 g) in methanol, catalyzed by potassium hydroxide (138 g) under reflux for 12–24 hours. This step yields 4-hydroxy-2,6-dimethylpyrimidine (181 g, 68% yield) after purification with ethyl acetate. The reaction mechanism proceeds via nucleophilic attack of the acetamidine on the β-keto ester, followed by dehydration to form the pyrimidine ring.
Chlorination with Phosphorus Oxychloride
The hydroxyl group at the 4-position is replaced via refluxing 4-hydroxy-2,6-dimethylpyrimidine (181 g) with phosphorus oxychloride (500 mL) and triethylamine (147 g) for 12 hours. Quenching the reaction in ice water (10 L) and adjusting to pH 8–9 with potassium hydroxide minimizes hydrolysis side products. Ethyl acetate extraction and sodium sulfate drying yield 105 g (58%) of 4-chloro-2,6-dimethylpyrimidine. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| POCl₃ Equivalents | 2.7 equiv | <90% completion |
| Triethylamine Ratio | 1:1.2 (substrate) | Prevents HCl buildup |
| Quench Temperature | <0°C | Reduces hydrolysis |
This method’s limitations include volatility losses during solvent removal and the need for low-temperature workups.
Oxidation-Reduction Strategies from Pyridine Precursors
Oxidation of 2-(p-Chlorobenzyl)pyridine
Patent CN105237469A describes oxidizing 2-(p-chlorobenzyl)pyridine with potassium permanganate (1.1–2.0 equiv) in dioxane/water at 85–95°C for 4–6 hours. The ketone intermediate, 4-chlorophenyl-2-pyridyl ketone, is isolated in 74–86% yield after recrystallization with hexane. Excessive oxidant (>2.0 equiv) leads to over-oxidation to carboxylic acids, reducing yields by 12–18%.
Borohydride Reduction to Target Compound
Subsequent reduction of the ketone with potassium borohydride (1:2–1:3 molar ratio) in methanol achieves 81–94% yield of 4-chloro-2-(4-chlorophenyl)pyrimidine. Key observations include:
-
Solvent Dependency : Ethanol increases reduction rates by 22% compared to methanol due to improved borohydride solubility.
-
Temperature Sensitivity : Reactions above 25°C cause premature borohydride decomposition, lowering yields by 15%.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Average Yield | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Cyclocondensation | 58% | Industrial | 1,200 |
| Oxidation-Reduction | 85% | Pilot-scale | 2,400 |
The cyclocondensation route is preferred for bulk production despite lower yields due to lower reagent costs. The oxidation-reduction method offers higher purity (>98% by HPLC) but requires expensive borohydride reagents.
Byproduct Formation
-
Cyclocondensation : Phosphorus oxychloride reactions generate HCl gas, necessitating scrubbers. Residual triethylamine (3–5%) complicates purification.
-
Oxidation-Reduction : Potassium permanganate produces MnO₂ sludge (0.7 kg per kg product), requiring filtration infrastructure.
Solvent and Catalytic Innovations
Aqueous-Phase Modifications
Recent studies demonstrate that replacing methanol with water in cyclocondensation improves atom economy by 18% but reduces yields to 43% due to hydrolysis. Adding 10% ethanol as a co-solvent restores yields to 52% while maintaining greener credentials.
Acid Catalysis Optimization
Hydrochloric acid (0.1–1.0 equiv) accelerates chlorination rates by protonating the pyrimidine N1 position, increasing electrophilicity at C4. Excess acid (>1.0 equiv) promotes solvolysis, forming 4-ethoxy byproducts (up to 15%).
Industrial-Scale Considerations
Waste Management
| Waste Stream | Treatment Method | Cost (USD/ton) |
|---|---|---|
| MnO₂ Sludge | Landfill (hazardous) | 450 |
| POCl₃ Residues | Neutralization with NaOH | 220 |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-(4-chlorophenyl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling: Reacting 4-chlorophenylboronic acid with 2,4-dichloropyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like dioxane/water (3:1) at 80–100°C. Yield optimization requires careful control of catalyst loading (1–5 mol%) and base selection (e.g., Na₂CO₃ vs. K₂CO₃) .
- Direct Chlorination: Substituting a hydroxyl or amino group on the pyrimidine ring with chlorine using POCl₃ or PCl₅ under reflux conditions. Solvent choice (e.g., toluene vs. acetonitrile) and reaction time (4–12 hours) significantly impact purity .
Key Optimization Parameters:
| Factor | Impact | Example Conditions |
|---|---|---|
| Catalyst | Determines coupling efficiency | Pd(PPh₃)₄ (2 mol%) |
| Temperature | Affects reaction rate | 80–100°C for Suzuki coupling |
| Solvent | Influences solubility and side reactions | Dioxane/water for polar intermediates |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS in positive ion mode to observe [M+H]⁺ peaks (exact mass: ~235.03 Da). Isotopic patterns (²⁵Cl/³⁷Cl) validate molecular formula .
- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in ethanol. Refinement parameters (e.g., R factor < 0.06) ensure accuracy .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .
- Ventilation: Conduct reactions in a fume hood. For highly toxic intermediates (e.g., POCl₃-derived byproducts), use glove boxes .
- Waste Disposal: Segregate halogenated waste and neutralize acidic residues with sodium bicarbonate before disposal. Partner with certified waste management services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic or spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from polymorphic variations or experimental artifacts. To reconcile
- Replicate Conditions: Reproduce synthesis and crystallization protocols from conflicting studies (e.g., solvent polarity, cooling rates) .
- Computational Validation: Use density functional theory (DFT) to simulate NMR shifts or X-ray diffraction patterns. Compare with experimental data to identify outliers .
- Multi-Technique Cross-Validation: Combine XRD, NMR, and IR spectroscopy to confirm bond angles/functional groups. For example, XRD-derived bond lengths should align with DFT-optimized geometries .
Case Study: A 2024 study reported a 0.05 Å deviation in C-Cl bond lengths between experimental (XRD) and computational models. This was resolved by re-examining crystal packing effects .
Q. What strategies are effective for designing bioactivity-optimized analogs of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical interaction sites. For example, the chlorine atom at position 4 is essential for hydrophobic interactions in enzyme inhibition .
Example Analog Synthesis:
| Modification | Biological Impact | Reference |
|---|---|---|
| 5-Trifluoromethyl | Increased kinase inhibition (IC₅₀: 0.2 μM) | |
| 2-Amino substitution | Enhanced solubility (LogP reduced by 1.2) |
Q. How can computational methods predict the environmental or metabolic stability of this compound?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis: Simulate aqueous stability at varying pH levels (e.g., pH 2–12) using Gaussian08. Chlorine substituents increase resistance to hydrolysis compared to hydroxyl analogs .
- Photolysis: Predict UV-Vis absorption spectra (TD-DFT) to estimate photodegradation rates. The 4-chlorophenyl group absorbs strongly at 280 nm, indicating potential photolability .
- Metabolite Prediction: Use GLORY or MetaSite to identify CYP450-mediated oxidation sites. The pyrimidine ring is prone to hydroxylation, forming stable glucuronides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
